molecular formula C11H11BrO5 B6261118 ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate CAS No. 1270892-38-0

ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate

Cat. No.: B6261118
CAS No.: 1270892-38-0
M. Wt: 303.1
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Description

Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate is an organic compound that features a unique structure with a bromine atom attached to a dioxaindan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate typically involves the following steps:

    Formation of the Dioxaindan Ring: The dioxaindan ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Esterification: The final step involves the esterification of the hydroxyacetate group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(7-chloro-1,3-dioxaindan-5-yl)-2-hydroxyacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(7-fluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

CAS No.

1270892-38-0

Molecular Formula

C11H11BrO5

Molecular Weight

303.1

Purity

93

Origin of Product

United States

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